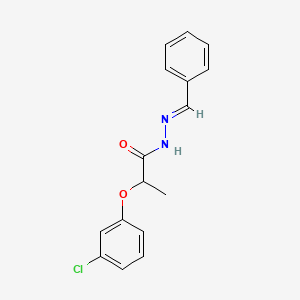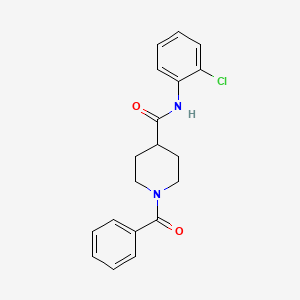
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylidene-2-(3-chlorophenoxy)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPH belongs to the class of hydrazides and has a molecular formula of C16H15ClN2O2. In
Mechanism of Action
The mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes may play a role in the observed biological activities of this compound, such as its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity against various cancer cell lines. In plants, this compound has been shown to enhance stress tolerance and improve growth by increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a useful tool in various experiments. However, this compound can be difficult to synthesize and purify, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. One area of interest is the development of new drug delivery systems using this compound. Another area of research is the potential use of this compound as a natural herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Overall, this compound is a promising compound with a wide range of potential applications in various fields.
Synthesis Methods
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be synthesized through the reaction of 3-chlorophenoxyacetic acid with benzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol at reflux temperature for several hours, resulting in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved through recrystallization from ethanol.
Scientific Research Applications
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yields. This compound has been found to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth. This compound has also been shown to have potential as a natural herbicide due to its ability to inhibit the growth of weeds.
In material science, this compound has been studied for its potential applications in the development of new materials such as polymers and nanocomposites. This compound has been found to have excellent thermal stability and can be used as a crosslinking agent in the synthesis of new materials.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-12(21-15-9-5-8-14(17)10-15)16(20)19-18-11-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECCGBSIHKODY-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)


![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)
